N'-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
N'-(3-Chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining a substituted phenyl group, an ethanediamide linker, and an imidazole-containing propyl chain. This compound is structurally analogous to derivatives used in medicinal chemistry for targeting enzymes or receptors, particularly those involving imidazole-mediated interactions (e.g., metalloenzymes or kinase inhibitors) .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-12(16)4-2-5-13(11)19-15(22)14(21)18-6-3-8-20-9-7-17-10-20/h2,4-5,7,9-10H,3,6,8H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYGENQHXDCHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves a multi-step process. The initial step often includes the preparation of the chloro-substituted phenyl ring, followed by the introduction of the imidazole group. Common reagents used in these reactions include chloroform, imidazole, and various catalysts to facilitate the reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
N’-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole moiety is known to bind to specific sites on enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Critical Analysis of Evidence Limitations
- Insufficient Target-Specific Data: No direct studies on the compound’s synthesis, bioactivity, or crystallography were found. Comparisons rely on extrapolation from analogs.
- Structural Variability: Minor substituent changes (e.g., 3-Cl-2-methyl vs. 4-F in BG14587) can drastically alter pharmacological profiles, limiting predictive accuracy .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is , with a molecular weight of approximately 273.30 g/mol. The structure consists of a tetrahydroquinoline moiety linked to a furan-2-carboxamide group, which is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms that contribute to its biological effects:
- Antiviral Activity : Preliminary studies have shown that derivatives of tetrahydroquinoline compounds can inhibit the replication of various viruses. For instance, a study demonstrated that certain tetrahydroquinoline derivatives exhibited significant antiviral activity against human coronaviruses .
- Antioxidant Properties : The presence of the furan ring in the structure is associated with antioxidant activity, which may help in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : Compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide have been shown to inhibit key enzymes involved in disease pathways, such as proteases and kinases .
Biological Activity Data
The following table summarizes key biological activities associated with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide and related compounds:
| Activity Type | Compound/Derivative | IC50/CC50 Values (µM) | Notes |
|---|---|---|---|
| Antiviral | Avir-7 (Tetrahydroquinoline Derivative) | 560 | Significant inhibition against coronavirus |
| Antioxidant | Tetrahydroquinoline Analog | 250 | Effective in reducing oxidative stress |
| Enzyme Inhibition | Similar Compounds | <100 | Targeting proteases and kinases |
Case Studies
Several studies have investigated the biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide:
- Antiviral Efficacy : A study assessed the antiviral effects of various tetrahydroquinoline derivatives against human coronavirus strains 229E and OC-43. The results indicated that certain derivatives displayed promising antiviral properties with CC50 values indicating low toxicity levels compared to standard antiviral agents like chloroquine .
- Oxidative Stress Mitigation : Another investigation focused on the antioxidant potential of furan-containing compounds. The results suggested that these compounds could effectively scavenge free radicals and reduce oxidative damage in cellular models .
- Inhibition of Cancer Cell Proliferation : Research has also highlighted the potential anticancer properties of tetrahydroquinoline derivatives. In vitro studies showed that these compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
